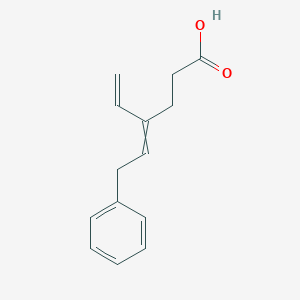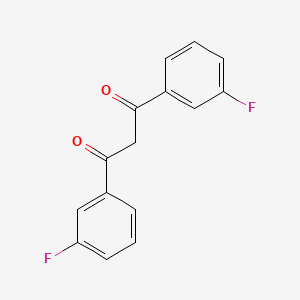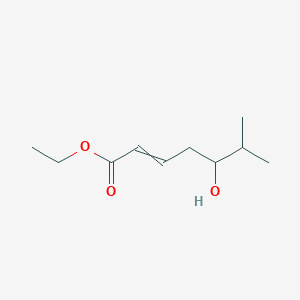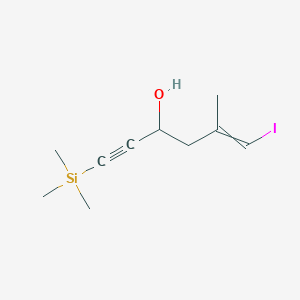![molecular formula C14H28O2Si B12616383 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal CAS No. 920757-82-0](/img/structure/B12616383.png)
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is an organic compound that belongs to the class of aldehydes. It features a hexanal backbone with a trimethylsilyl group and a methylbutenyl group attached. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can be achieved through several synthetic routes. One common method involves the reaction of hexanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanoic acid.
Reduction: 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes and silyl groups.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylbut-3-EN-2-YL)-2-hydroxyhexanal: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
2-(2-Methylbut-3-EN-2-YL)-2-methoxyhexanal: Similar structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
920757-82-0 |
|---|---|
Formule moléculaire |
C14H28O2Si |
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
2-(2-methylbut-3-en-2-yl)-2-trimethylsilyloxyhexanal |
InChI |
InChI=1S/C14H28O2Si/c1-8-10-11-14(12-15,13(3,4)9-2)16-17(5,6)7/h9,12H,2,8,10-11H2,1,3-7H3 |
Clé InChI |
GKVXODYFQKUAMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=O)(C(C)(C)C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)


![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)

